Bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate is an organic compound with the molecular formula C22H22O6 It is characterized by the presence of two methoxyphenyl groups attached to a hexa-2,4-dienedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate typically involves the esterification of hexa-2,4-dienedioic acid with 4-methoxybenzyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-methoxyphenyl)methane
- Bis(4-methoxyphenyl)ethane
- Bis(4-methoxyphenyl)propane
Uniqueness
Bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate is unique due to its hexa-2,4-dienedioate backbone, which imparts distinct chemical and physical properties
Properties
CAS No. |
461003-89-4 |
---|---|
Molecular Formula |
C22H22O6 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate |
InChI |
InChI=1S/C22H22O6/c1-25-19-11-7-17(8-12-19)15-27-21(23)5-3-4-6-22(24)28-16-18-9-13-20(26-2)14-10-18/h3-14H,15-16H2,1-2H3 |
InChI Key |
AEKKFQWNYUAHFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)C=CC=CC(=O)OCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.